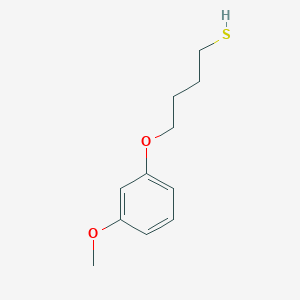

4-(3-Methoxyphenoxy)butane-1-thiol

Description

4-(3-Methoxyphenoxy)butane-1-thiol is a sulfur-containing organic compound characterized by a butane backbone with a thiol (-SH) group at the first carbon and a 3-methoxyphenoxy substituent at the fourth carbon. The methoxy group (-OCH₃) on the aromatic ring is electron-donating, influencing electronic properties and reactivity. Thiols are known for their acidity (pKa ~10), nucleophilicity, and propensity to form disulfide bonds.

Properties

IUPAC Name |

4-(3-methoxyphenoxy)butane-1-thiol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O2S/c1-12-10-5-4-6-11(9-10)13-7-2-3-8-14/h4-6,9,14H,2-3,7-8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQXUTWQDSFNQRR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC=C1)OCCCCS | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Methoxyphenoxy)butane-1-thiol typically involves the reaction of 3-methoxyphenol with 1-bromo-4-chlorobutane in the presence of a base to form 4-(3-methoxyphenoxy)butane. This intermediate is then treated with thiourea to introduce the thiol group, followed by hydrolysis to yield the final product .

Industrial Production Methods

In industrial settings, the production of thiols often relies on the high nucleophilicity of sulfur. One common method involves the reaction of sodium hydrosulfide with alkyl halides. For 4-(3-Methoxyphenoxy)butane-1-thiol, a similar approach can be employed, where sodium hydrosulfide reacts with 4-(3-methoxyphenoxy)butane .

Chemical Reactions Analysis

Types of Reactions

4-(3-Methoxyphenoxy)butane-1-thiol can undergo various chemical reactions, including:

Oxidation: Thiols can be oxidized to disulfides using oxidizing agents like iodine or bromine.

Reduction: Disulfides can be reduced back to thiols using reducing agents such as zinc and acid.

Substitution: The thiol group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Iodine (I2) or bromine (Br2) in aqueous or organic solvents.

Reduction: Zinc (Zn) and hydrochloric acid (HCl).

Substitution: Alkyl halides and bases like sodium hydrosulfide (NaSH).

Major Products Formed

Oxidation: Disulfides (R-S-S-R’).

Reduction: Thiols (R-SH).

Substitution: Various substituted thiols depending on the nucleophile used.

Scientific Research Applications

4-(3-Methoxyphenoxy)butane-1-thiol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(3-Methoxyphenoxy)butane-1-thiol involves its thiol group, which can form covalent bonds with various molecular targets. This interaction can modulate the activity of enzymes and proteins, affecting biochemical pathways. The methoxyphenoxy group may also contribute to its binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Functional Group Modifications

4-(3-Methoxyphenoxy)butane-1-ol

- Key Difference : Replaces -SH with -OH.

- Properties :

- Higher boiling point due to stronger hydrogen bonding (vs. weaker S-H bonds).

- Lower acidity (pKa ~16 for -OH vs. ~10 for -SH).

- Reduced susceptibility to oxidation (alcohols oxidize to ketones/acids, while thiols form disulfides).

- Synthetic Relevance : Similar synthetic routes (e.g., esterification or ether formation) may apply, as seen in for ATB1095 and D1 synthesis .

4-(3-Methoxyphenoxy)butane-1-amine

- Key Difference : Replaces -SH with -NH₂.

- Properties: Basic (pKa ~10-11 for amines vs. acidic thiols). Forms stable salts with acids, enhancing solubility in polar solvents. Potential for hydrogen bonding and coordination chemistry differs (S vs. N donor atoms).

Substituent Position and Electronic Effects

4-(4-Methoxyphenoxy)butane-1-thiol

- Key Difference : Methoxy group at para position.

- Altered electronic effects may influence reactivity in electrophilic substitution or binding interactions.

Methyl 4-(3,4-dimethoxyphenyl)butanoate (D1)

- Key Difference : Ester group (-COOCH₃) and dimethoxy substitution.

- Properties: Increased polarity from the ester group, enhancing solubility in polar solvents. Dimethoxy substitution amplifies electron-donating effects, possibly altering redox behavior compared to the mono-methoxy analog.

- Synthetic Context : highlights esterification methods applicable to related compounds .

Sulfur-Based Analogs

Thioether Derivatives

- Example : The thioether in (compound 9) contains a geranylthio group.

- Key Differences: Thioethers (R-S-R’) are less reactive than thiols, lacking acidic protons.

- Lipophilicity: Geranyl chains in thioethers () increase hydrophobicity, whereas 4-(3-Methoxyphenoxy)butane-1-thiol’s shorter chain may reduce logP .

Data Table: Comparative Properties of Selected Analogs

Research Implications and Gaps

- Synthesis: Methods from (e.g., acid esterification, etherification) could be adapted for 4-(3-Methoxyphenoxy)butane-1-thiol by introducing thiol groups via mercaptan precursors .

- Reactivity : The thiol’s nucleophilicity may enable conjugation reactions (e.g., with maleimides or metals), contrasting with alcohol or amine analogs.

- Data Limitations : Specific data on the target compound’s physical properties (e.g., solubility, melting point) are absent in the provided evidence, necessitating experimental validation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.